molecular formula C15H11FO3 B580414 3-(2-Acetylphenyl)-5-fluorobenzoic acid CAS No. 1345471-99-9

3-(2-Acetylphenyl)-5-fluorobenzoic acid

Cat. No.: B580414
CAS No.: 1345471-99-9
M. Wt: 258.248
InChI Key: WSJLXSBWMSEADL-UHFFFAOYSA-N
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Description

3-(2-Acetylphenyl)-5-fluorobenzoic acid is an organic compound that features both acetyl and fluorine functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylphenyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetylphenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(2-Carboxyphenyl)-5-fluorobenzoic acid.

    Reduction: 3-(2-Hydroxyphenyl)-5-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Acetylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Acetylphenyl)-5-fluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the acetyl group can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Acetylphenyl)-4-fluorobenzoic acid
  • 3-(2-Acetylphenyl)-6-fluorobenzoic acid
  • 3-(2-Acetylphenyl)-5-chlorobenzoic acid

Uniqueness

3-(2-Acetylphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and interactions with other molecules. The combination of the acetyl and fluorine groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry .

Biological Activity

3-(2-Acetylphenyl)-5-fluorobenzoic acid is an aromatic compound characterized by the presence of both an acetyl group and a fluorine atom attached to a benzoic acid structure. Its molecular formula is C₁₅H₁₁FO₃, with a molecular weight of 258.24 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities, although specific research on its mechanisms and effects remains limited.

Structural Characteristics

The compound features a phenyl ring substituted at the 3-position with a 2-acetylphenyl group and at the 5-position with a fluorine atom. The incorporation of the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development aimed at improving pharmacokinetic profiles compared to non-fluorinated analogs.

Potential Biological Activities

Despite the lack of extensive scientific research specifically on this compound, its structural similarities to other compounds suggest several potential biological activities:

  • Enzymatic Modulation : Compounds with similar structures have been known to interact with various enzymes, indicating that this compound may modulate enzymatic activities involved in metabolic pathways.
  • Cellular Signaling Alterations : The compound might influence cellular signaling pathways, potentially affecting processes such as cell cycle regulation and apoptosis.
  • Antimicrobial Properties : While specific antimicrobial studies on this compound are lacking, related compounds in its class have demonstrated activity against various microbial strains, particularly Gram-positive bacteria .

Case Studies and Related Research

Research on structurally similar compounds provides insight into the possible biological activities of this compound:

  • Antimicrobial Activity : A study on benzoxazole derivatives showed selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. These findings suggest that similar aromatic compounds could exhibit antimicrobial effects .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship (SAR) established in these studies could guide future research on this compound .

Summary of Findings

Activity Type Description
Enzymatic ModulationPotential modulation of enzymes involved in metabolic pathways.
Cellular SignalingPossible alterations in signaling pathways affecting cell cycle and apoptosis.
AntimicrobialPotential activity against Gram-positive bacteria, based on related compounds' performance.
CytotoxicityIndications of cytotoxic effects against cancer cell lines from structurally similar compounds.

Properties

IUPAC Name

3-(2-acetylphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)13-4-2-3-5-14(13)10-6-11(15(18)19)8-12(16)7-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJLXSBWMSEADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718364
Record name 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-99-9
Record name 2'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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